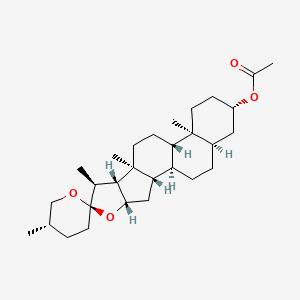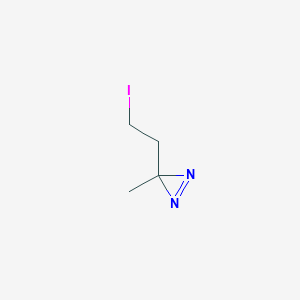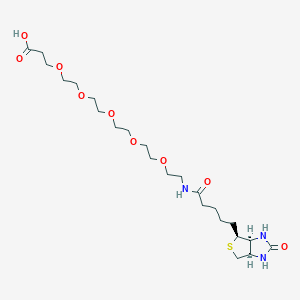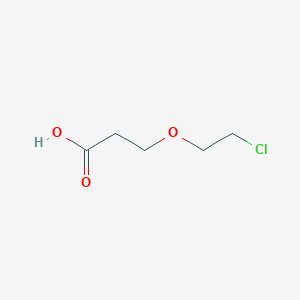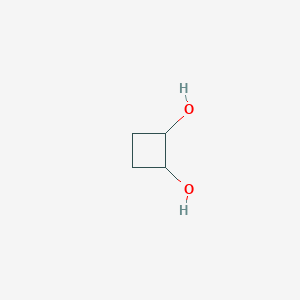
Trichloropropane
Overview
Description
1,2,3-Trichloropropane is an organic compound with the chemical formula C₃H₅Cl₃. It is a colorless liquid that is used as a solvent and in other specialty applications . This compound is known for its high toxicity and persistence in the environment .
Mechanism of Action
Target of Action
Trichloropropane (TCP) is a non-natural, biodegradation-recalcitrant, and toxic compound . It is recognized as a human carcinogen . The primary human exposure routes are inhalation of ambient air and ingestion of drinking water . Short-term exposure may cause eye and throat irritation, while long-term exposure has led to liver and kidney damage and reduced body weight in animal studies .
Mode of Action
The U.S. Environmental Protection Agency (EPA) has concluded that TCP is carcinogenic by a mutagenic mode of action . This means that TCP can alter the DNA in cells, which can lead to mutations and potentially cause cancer.
Biochemical Pathways
The characteristic pathway for degradation of halogenated aliphatic compounds like TCP in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation .
Pharmacokinetics
Most of the TCP that you eat or drink will be absorbed into the body . Once in the body, it is rapidly broken down. TCP and its breakdown products leave the body in the urine, feces, or exhaled breath usually within 2 days of exposure .
Result of Action
The molecular and cellular effects of TCP’s action are significant. As a suspected human carcinogen, it has been shown to cause cancer in extensive animal studies . Short term exposure to TCP can cause throat and eye irritation and can affect muscle coordination and concentration. Long term exposure can affect body weight and kidney function .
Action Environment
TCP in the atmosphere breaks down when exposed to sunlight. It evaporates from surface water and surface soil. It can move from deeper soil into the groundwater where it breaks down slowly . Environmental factors such as sunlight and the presence of water can influence the action, efficacy, and stability of TCP .
Biochemical Analysis
Biochemical Properties
Trichloropropane is a xenobiotic chlorinated compound of high chemical stability . It has been observed to undergo a number of abiotic and biotic conversions, including abiotic oxidative conversion in the presence of a strong oxidant and reductive conversion by zero-valent zinc . Biotransformations that have been observed include reductive dechlorination, monooxygenase-mediated cometabolism, and enzymatic hydrolysis .
Molecular Mechanism
It is known that this compound can undergo reductive dechlorination, a process that involves the removal of chlorine atoms from the molecule . This process could potentially lead to changes in gene expression and other cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo reductive dechlorination, a process that involves the removal of chlorine atoms from the molecule . This process could potentially affect metabolic flux or metabolite levels.
Preparation Methods
1,2,3-Trichloropropane is primarily produced by the addition of chlorine to allyl chloride . This process involves the reaction of allyl chloride with chlorine gas under controlled conditions. Additionally, it can be produced as a by-product during the production of other chlorinated compounds such as epichlorohydrin and dichloropropene .
Chemical Reactions Analysis
1,2,3-Trichloropropane undergoes several types of chemical reactions, including:
Reduction: The compound can undergo reductive dechlorination, which includes hydrogenolysis and dehydrohalogenation.
Oxidation: Oxidative conversion can occur in the presence of strong oxidants.
Substitution: The compound can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
The major products formed from these reactions include allyl chloride and propene .
Scientific Research Applications
1,2,3-Trichloropropane has several scientific research applications:
Biology: The compound is studied for its biodegradation and transformation processes in the environment.
Medicine: Research is conducted on its toxicological effects and potential as a human carcinogen.
Industry: It is used in the synthesis of various chemicals and as a solvent for degreasing and cleaning.
Comparison with Similar Compounds
1,2,3-Trichloropropane is compared with other similar compounds such as:
1,2-Dichloropropane: Similar in structure but with two chlorine atoms instead of three.
1,3-Dichloropropane: Another similar compound with chlorine atoms at different positions on the carbon chain.
The uniqueness of 1,2,3-Trichloropropane lies in its high toxicity and persistence, making it a compound of significant environmental concern .
Properties
IUPAC Name |
1,1,1-trichloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c1-2-3(4,5)6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGQTJUPLKNPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073992 | |
| Record name | 1,1,1-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-89-1, 25735-29-9 | |
| Record name | 1,1,1-Trichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2DQH157P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
